Trisulfo-Cy3-Alkyne

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H43N3O10S3 |

|---|---|

Peso molecular |

761.9 g/mol |

Nombre IUPAC |

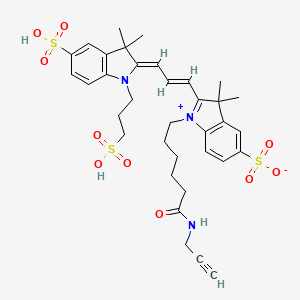

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48) |

Clave InChI |

VEADRQSXKLRTGC-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |

SMILES canónico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |

Origen del producto |

United States |

Foundational & Exploratory

Trisulfo-Cy3-Alkyne: A Technical Guide to a Versatile Fluorophore for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family. Its terminal alkyne group makes it an ideal reagent for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This powerful technique allows for the specific and efficient covalent attachment of the bright Cy3 fluorophore to a wide array of azide-modified biomolecules, including proteins, nucleic acids, and glycans, in complex biological samples.[5][6][7] Its bright fluorescence, which is readily detectable by the naked eye in nanomolar amounts, and compatibility with common imaging systems make it a valuable tool for a multitude of applications in biological research and drug development.[1][2][8]

Core Properties and Spectroscopic Data

This compound exhibits excellent photophysical properties, characterized by strong absorption and emission in the visible spectrum. The additional sulfonate groups enhance its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[8][9]

Below is a summary of its key quantitative data. Note that exact spectral values may vary slightly between suppliers and depending on the solvent environment.

| Property | Value | Source |

| Excitation Maximum (λabs) | 548 - 553 nm | [8][10] |

| Emission Maximum (λem) | 563 - 570 nm | [8][10] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 L·mol-1·cm-1 | [10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [10] |

| Solubility | Water, DMSO, DMF | [8][12] |

| Storage Conditions | -20°C, in the dark, desiccated | [10][12] |

Experimental Protocols: Labeling via CuAAC

The following protocols provide a detailed methodology for labeling azide-modified biomolecules with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is adapted for labeling proteins that have been modified to contain azide (B81097) groups, for instance, through the metabolic incorporation of azido-amino acids like L-azidohomoalanine (AHA).[5]

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS)

-

This compound

-

Protein Labeling Buffer (1.5x): Contains a copper(II) salt, a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), and aminoguanidine. The ligand accelerates the reaction and protects the protein from oxidative damage.[10]

-

Activator Solution: Freshly prepared 50 mM sodium ascorbate (B8700270) in water.[10][11]

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

-

Preparation of Stock Solutions:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[10]

-

Add the this compound stock solution to the mixture. A 3-10 fold molar excess of the dye over the protein is typically recommended.[11] Vortex to mix thoroughly.

-

-

Degassing (Recommended):

-

To prevent oxidation of the copper(I) catalyst, it is recommended to degas the reaction mixture. Purge the headspace of the tube with a gentle stream of inert gas (argon or nitrogen) for 10-20 seconds.[10]

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate activator solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I).[10]

-

Briefly purge with inert gas again and cap the tube tightly.

-

-

Incubation:

-

Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours, protected from light.[10]

-

-

Purification:

-

Remove the unreacted dye and other reaction components from the labeled protein conjugate using dialysis or size-exclusion chromatography.[10]

-

Protocol 2: General Labeling of Azide-Modified Biomolecules (e.g., Nucleic Acids)

This is a more general protocol applicable to various biomolecules like alkyne-modified DNA or RNA.

Materials:

-

Alkyne-modified biomolecule in water or buffer (e.g., TE buffer)

-

Azide-containing dye (in this case, this compound would be used to label an azide-modified molecule, but the principle is the same for an alkyne dye and an azide-biomolecule)

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

DMSO

-

Copper Catalyst Stock (10 mM): A pre-mixed solution of Copper(II)-sulfate and a ligand like TBTA in 55% DMSO.[1][13]

-

Reducing Agent Stock (5 mM): Freshly prepared ascorbic acid in water.[1][13]

-

Inert gas (Argon or Nitrogen)

-

Purification reagents (e.g., acetone (B3395972) or ethanol (B145695) for precipitation)

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

Reaction Initiation:

-

Incubation:

-

Purification:

-

Precipitate the labeled conjugate. For oligonucleotides, add at least a 4-fold volume of acetone and incubate at -20°C for 20 minutes.[1][13]

-

Centrifuge to pellet the conjugate, discard the supernatant, and wash the pellet with acetone.[1][13]

-

Dry the pellet and purify further if necessary using methods like RP-HPLC or PAGE.[1]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in using this compound.

Caption: General workflow for CuAAC labeling.

Caption: Metabolic labeling and detection pathway.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. amsbio.com [amsbio.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | BroadPharm [broadpharm.com]

- 9. apexbt.com [apexbt.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Trisulfo-Cy3-Alkyne: A Technical Guide to Enhanced Aqueous Solubility and Advanced Bio-imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a fluorescent dye that has become an invaluable tool in biological and biomedical research. As a member of the cyanine (B1664457) dye family, it exhibits bright and stable fluorescence in the orange-red spectrum. What sets this particular derivative apart are the three sulfonate groups and the terminal alkyne moiety. The sulfonate groups confer exceptional water solubility, a critical feature for biocompatibility and ease of use in aqueous environments. The alkyne group enables its participation in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This technical guide provides an in-depth overview of the water solubility, advantages, and applications of this compound, complete with experimental protocols and data presented for the discerning researcher.

Core Properties and Advantages

The key features of this compound make it a superior choice for a variety of bioconjugation and imaging applications.

Enhanced Water Solubility

The primary advantage of this compound lies in its excellent water solubility.[1][2][3][4] The three sulfonate groups are highly polar, allowing the molecule to readily dissolve in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive biomolecules.[5][6][] This property is in stark contrast to non-sulfonated Cy3-alkyne, which has low aqueous solubility and often requires the use of such co-solvents for labeling reactions.[5][6][8]

Advantages of High Water Solubility:

-

Reduced Aggregation: Sulfonated cyanine dyes are less prone to aggregation in aqueous solutions.[5][6][] Dye aggregation can lead to fluorescence quenching and artifacts in imaging experiments.

-

Simplified Labeling Protocols: The ability to work in purely aqueous conditions simplifies experimental workflows and avoids potential complications arising from the use of organic solvents.[5][6]

-

Improved Biocompatibility: For live-cell imaging and in vivo studies, the absence of organic co-solvents minimizes cytotoxicity.

While a precise numerical value for the water solubility of this compound is not consistently reported across the literature, it is widely characterized as being highly water-soluble.[1][2][3][4] For a similar compound, sulfo-Cy3 azide (B81097), a solubility of over 16 mg/mL in water has been reported, highlighting the significant impact of sulfonation.

Bright and Photostable Fluorescence

This compound exhibits strong fluorescence emission, making it readily detectable even at low concentrations.[1][2][3][4] It is a bright and photostable dye, meaning it resists fading upon prolonged exposure to excitation light, which is a crucial characteristic for demanding imaging applications like time-lapse microscopy.[9][10] The fluorescence of Cy3 dyes is also largely insensitive to pH changes within a biologically relevant range.[11][12]

Bioorthogonal "Click Chemistry" Reactivity

The terminal alkyne group allows this compound to be specifically conjugated to molecules containing an azide group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][13] This "click chemistry" reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[14][15] This specificity allows for the precise labeling of target biomolecules in complex biological systems.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its non-sulfonated counterpart for comparison.

| Property | This compound | Non-sulfonated Cy3-Alkyne | References |

| Excitation Maximum (λex) | ~555 nm | ~555 nm | [1][12][16] |

| Emission Maximum (λem) | ~570 nm | ~570 nm | [1][12][16] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [4][12] |

| Fluorescence Quantum Yield (Φ) | ~0.1-0.2 (estimated in aqueous solution) | ~0.04 (in water), can increase upon conjugation | [17][18] |

| Water Solubility | High | Low | [1][5][6][8] |

| Organic Co-solvent Required | No | Yes (typically DMSO or DMF) | [5][6][8] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Azide-Modified Proteins for In-Gel Fluorescence Detection

This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein sample in a buffer without primary amines (e.g., PBS or HEPES).

-

This compound.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

1.5x protein labeling buffer (e.g., 150 mM Tris-HCl, pH 7.5, with protease inhibitors).

-

SDS-PAGE loading buffer.

-

Deionized water.

Procedure:

-

Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order. Prepare enough for all your samples, plus a small excess.

-

Deionized water

-

1.5x protein labeling buffer

-

This compound (from a stock solution in water, final concentration typically 10-50 µM)

-

Copper(II) sulfate (final concentration 1 mM)

-

THPTA ligand (final concentration 5 mM)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction cocktail to a final concentration of 5 mM. Mix gently by pipetting.

-

Labeling Reaction: Add the click reaction cocktail to your azide-modified protein sample. The final protein concentration should be in the range of 1-5 mg/mL.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Sample Preparation for Electrophoresis: Add SDS-PAGE loading buffer to the labeled protein sample.

-

Denaturation: Heat the sample at 95°C for 5-10 minutes.

-

Gel Electrophoresis: Load the sample onto a polyacrylamide gel and run the electrophoresis as per standard procedures.

-

In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled protein directly in the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy3 (e.g., excitation at ~532 nm and emission at ~570 nm).

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol outlines the general steps for labeling azide-modified biomolecules in fixed cells and subsequent imaging.

Materials:

-

Cells grown on coverslips, with biomolecules metabolically labeled with an azide-containing precursor.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional, for intracellular targets).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Click-IT® reaction cocktail (as prepared in Protocol 1).

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Cell Fixation: Rinse the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

-

Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

-

Click Reaction: Prepare the Click-IT® reaction cocktail as described in Protocol 1. Aspirate the blocking buffer and add the reaction cocktail to the cells.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting: Wash the cells twice with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the nuclear counterstain.

Visualizations

The following diagrams illustrate the key chemical reaction and a general experimental workflow.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for labeling and analysis.

Applications in Signaling Pathway Research

While this compound is a general-purpose labeling reagent, its application in studying cellular signaling pathways is significant. By labeling specific proteins or other biomolecules involved in signaling cascades, researchers can visualize their localization, trafficking, and interactions in response to various stimuli.[19][20]

For instance, a G protein-coupled receptor (GPCR) or a specific kinase could be genetically engineered to incorporate an azide-bearing unnatural amino acid.[19] Subsequent labeling with this compound would allow for the tracking of the receptor's movement from the cell surface to intracellular compartments upon ligand binding, providing insights into receptor internalization and downstream signaling events.[20] Similarly, labeling a kinase can help in understanding its subcellular localization and recruitment to specific signaling complexes.[21]

Conclusion

This compound stands out as a premier fluorescent probe for the labeling of biomolecules in aqueous environments. Its superior water solubility, a direct result of its trisulfonated structure, mitigates issues of aggregation and simplifies experimental procedures. When combined with the high efficiency and specificity of click chemistry, this compound provides researchers with a robust and versatile tool for a wide array of applications, from in-gel protein detection to advanced fluorescence microscopy of cellular processes. The detailed protocols and comparative data provided in this guide aim to empower scientists in leveraging the full potential of this powerful fluorescent dye in their research endeavors.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. cenmed.com [cenmed.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 8. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 9. benchchem.com [benchchem.com]

- 10. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. tenovapharma.com [tenovapharma.com]

- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]

- 17. benchchem.com [benchchem.com]

- 18. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]

- 21. Cellular uptake and localization of a Cy3-labeled siRNA specific for the serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Trisulfo-Cy3-Alkyne in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Trisulfo-Cy3-Alkyne in click chemistry, a powerful tool for biomolecular labeling and detection. We will delve into the core principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.

Introduction to this compound and Click Chemistry

This compound is a highly water-soluble and fluorescent labeling reagent designed for use in click chemistry.[1][2] The molecule consists of two key components: the cyanine (B1664457) 3 (Cy3) fluorophore and a terminal alkyne group. The Cy3 dye is a bright and photostable fluorophore with excitation and emission maxima in the visible range, making it readily detectable with standard fluorescence imaging systems.[2][3] The three sulfonate groups (trisulfo) confer excellent water solubility, a critical feature for biocompatibility and ease of use in aqueous buffers commonly employed in biological experiments.[1][2]

The terminal alkyne group is the reactive handle that enables this compound to participate in "click chemistry." Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform under mild, aqueous conditions.[4][5] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] This reaction forms a stable triazole linkage between an alkyne and an azide (B81097), providing a robust method for covalently attaching the Cy3 fluorophore to a target molecule.[7][8]

The bio-orthogonality of the azide and alkyne functional groups is a key advantage; they are essentially absent in natural biological systems and therefore do not interfere with native cellular processes.[6][9] This specificity allows for the precise labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, within complex biological samples.[10]

The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction between a terminal alkyne, such as the one present in this compound, and an azide is a Huisgen 1,3-dipolar cycloaddition.[4] However, the thermal reaction is slow and often requires elevated temperatures, which can be detrimental to biological samples.[4] The innovation of the CuAAC reaction was the discovery that copper(I) ions can catalyze this cycloaddition, dramatically increasing the reaction rate by a factor of 107 to 108.[4] This allows the reaction to proceed rapidly at room temperature and in aqueous environments.[11]

The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following steps:

-

Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst coordinates with the terminal alkyne of the this compound to form a copper-acetylide intermediate.[12] This step increases the acidity of the terminal proton and facilitates its removal.

-

Coordination of the Azide: The azide-modified molecule then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, forming a six-membered copper(III)-metallacycle intermediate.[12]

-

Ring Contraction and Product Release: This intermediate undergoes reductive elimination to form the stable 1,4-disubstituted triazole ring and regenerate the copper(I) catalyst.[4]

A critical aspect of performing CuAAC in biological settings is managing the copper catalyst. Copper(I) can be readily oxidized to the inactive copper(II) state and can also be toxic to cells and damaging to biomolecules like DNA.[6][10] To address this, CuAAC protocols typically employ a copper(II) salt (e.g., CuSO₄) in combination with a reducing agent, most commonly sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[11] Furthermore, a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often included.[6][13][14] These ligands protect the copper(I) from oxidation and disproportionation and can also accelerate the reaction.[11]

Quantitative Data

The performance of this compound as a fluorescent label is characterized by its spectroscopic properties and the efficiency of the click reaction.

| Parameter | Value | Reference |

| Molecular Weight | 761.93 g/mol | [1] |

| Formula | C₃₅H₄₃N₃O₁₀S₃ | [8] |

| Excitation Maximum (λex) | ~550 nm | [2][7] |

| Emission Maximum (λem) | ~570 nm | [2][7] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][15] |

| Solubility | Water, DMSO, DMF | [2] |

Experimental Protocols

The following are detailed protocols for the labeling of an azide-modified protein and an alkyne-modified oligonucleotide with this compound using the CuAAC reaction.

Labeling of Azide-Modified Protein

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (for preparing dye stock solution)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Freshly prepare the sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

-

Add this compound to a final concentration that is in 5-20 fold molar excess over the protein. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.2 mM.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 2 mM to initiate the click reaction.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Analysis:

-

Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3). The degree of labeling can be calculated from these values.

-

Further analysis can be performed by SDS-PAGE with in-gel fluorescence scanning.

-

Labeling of Alkyne-Modified Oligonucleotide

Materials:

-

Alkyne-modified oligonucleotide in nuclease-free water or TE buffer

-

Azide-functionalized molecule (e.g., Azido-PEG-Biotin)

-

Trisulfo-Cy3-Azide (as an alternative to alkyne dye if starting with an alkyne oligo)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

-

TBTA stock solution (e.g., 10 mM in DMSO/t-butanol 1:4)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Ethanol (B145695) and sodium acetate (B1210297) for precipitation

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of the azide and copper-ligand complex.

-

-

Reaction Setup:

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 100 equivalents.

-

Vortex the mixture and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the labeled oligonucleotide by ethanol precipitation or using a suitable chromatography method (e.g., HPLC).

-

-

Analysis:

-

Analyze the product by mass spectrometry to confirm successful conjugation.

-

For fluorescently labeled oligos, measure fluorescence to determine labeling efficiency.

-

Visualizations

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for Protein Labeling

Caption: A typical workflow for labeling proteins.

This compound Click Reaction

Caption: The click reaction of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. glenresearch.com [glenresearch.com]

- 7. interchim.fr [interchim.fr]

- 8. tenovapharma.com [tenovapharma.com]

- 9. interchim.fr [interchim.fr]

- 10. Bioconjugation application notes [bionordika.fi]

- 11. scispace.com [scispace.com]

- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. confluore.com [confluore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. cenmed.com [cenmed.com]

Trisulfo-Cy3-Alkyne: A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a water-soluble cyanine (B1664457) dye that has become an indispensable tool in biological imaging and diagnostics. Its popularity stems from its bright fluorescence, high water solubility, and the presence of a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This technical guide provides an in-depth analysis of two critical performance parameters of this compound: its photostability and fluorescence quantum yield. Understanding these properties is paramount for designing and interpreting fluorescence-based assays and for the development of robust and reliable diagnostic and therapeutic agents.

Core Photophysical Properties

This compound is generally described as a bright and photostable fluorophore.[3] The core structure of the Cy3 dye, a member of the cyanine family, is responsible for its strong light absorption and emission in the visible spectrum. The addition of three sulfonate groups (Trisulfo-) significantly enhances its water solubility, preventing aggregation and ensuring its utility in aqueous biological environments.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorophore. The quantum yield of Cy3 dyes is known to be sensitive to their local environment, including solvent viscosity and covalent attachment to biomolecules.[4]

Table 1: Quantitative Data for this compound and Related Compounds

| Parameter | Value | Compound | Conditions | Reference |

| Excitation Maximum (λex) | ~550 nm | Cy3 | [6] | |

| Emission Maximum (λem) | ~570 nm | Cy3 | [6] | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Cy3 | [5] | |

| Fluorescence Quantum Yield (Φf) | 0.24 | Cy3-DNA | Aqueous Buffer | [5] |

| Fluorescence Quantum Yield (Φf) | 0.04 | Cy3 | Non-viscous aqueous solution | [4] |

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. The primary mechanism of photobleaching for cyanine dyes is photooxidation, which involves the reaction of the excited fluorophore with molecular oxygen to generate reactive oxygen species (ROS) that can then degrade the dye molecule.[6][7] Cyanine dyes, including Cy3 derivatives, are generally considered to be more photostable than older generation fluorophores like fluorescein.[8]

Quantifying photostability can be achieved by measuring the photobleaching rate constant or the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂) under continuous illumination. While a specific photobleaching quantum yield for this compound is not available, the general understanding is that its stability is sufficient for a wide range of imaging applications.[3] The photostability of cyanine dyes can be enhanced by the use of antifade agents or oxygen scavenging systems in the imaging buffer.[6]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[9][10]

Materials:

-

This compound

-

Standard fluorophore with a known quantum yield in a similar spectral region (e.g., Rhodamine B, Φ = 0.48)[5]

-

Spectrophotometer

-

Fluorometer

-

High-purity solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound and the standard fluorophore in the same solvent.

-

Prepare a Series of Dilutions: Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically between 0.01 and 0.1).

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer, ensuring identical instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where Φ is the quantum yield, Slope is the gradient from the plot, and n is the refractive index of the solvent (if the solvents are the same, this term cancels out).[9]

-

Photostability Assessment

This protocol describes a method to quantify the photobleaching of this compound.[6]

Materials:

-

This compound solution of known concentration

-

Fluorescence microscope with a stable light source and a sensitive detector

-

Imaging buffer (e.g., PBS)

-

Antifade reagent (optional, e.g., n-propyl gallate)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the imaging buffer. The concentration should be optimized for the imaging setup.

-

Microscopy Setup:

-

Place the sample on the microscope stage.

-

Focus on the sample and adjust the illumination intensity to a level relevant for the intended application.

-

-

Time-Lapse Imaging: Acquire a time-lapse series of images with continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to a single exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol provides a general method for conjugating this compound to an azide-modified biomolecule.[11][12]

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Buffer (e.g., PBS or triethylammonium (B8662869) acetate)

-

DMSO (for dissolving the dye)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO.

-

Dissolve the azide-modified biomolecule in an appropriate buffer.

-

Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound stock solution.

-

Add the copper ligand solution, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature, protected from light. The reaction time can vary from 30 minutes to a few hours.

-

Purification: Purify the resulting conjugate using an appropriate method for the biomolecule (e.g., size exclusion chromatography, dialysis, or HPLC).

Conclusion

This compound is a high-performance fluorescent probe that offers excellent brightness and water solubility, coupled with good photostability. Its terminal alkyne group makes it a versatile tool for the specific labeling of biomolecules through click chemistry. While the absolute photophysical parameters can be influenced by the local environment, the data on related compounds and the established protocols for characterization provide a solid foundation for its effective use in a wide array of research, diagnostic, and drug development applications. By understanding and controlling the experimental conditions, researchers can harness the full potential of this powerful fluorescent dye.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Photobleaching - Wikipedia [en.wikipedia.org]

- 9. agilent.com [agilent.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. confluore.com [confluore.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Trisulfo-Cy3-Alkyne: A Comprehensive Technical Guide for Advanced Bio-conjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core features, benefits, and applications of Trisulfo-Cy3-Alkyne, a highly versatile fluorescent probe for bio-conjugation. Designed for researchers and professionals in the fields of life sciences and drug development, this document provides detailed technical information, experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.

Core Features and Benefits

This compound is a water-soluble cyanine (B1664457) dye functionalized with a terminal alkyne group. This key modification allows for its efficient and specific covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The trisulfonated nature of the Cy3 fluorophore imparts excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.

The primary benefits of using this compound include:

-

High Water Solubility: The trisulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for biological applications.

-

Bright and Photostable Fluorescence: As a member of the Cy3 family, it exhibits strong absorption and emission in the visible spectrum, coupled with high photostability, making it ideal for demanding fluorescence imaging applications.[1]

-

Biocompatible "Click" Chemistry: The alkyne group allows for highly specific and efficient conjugation to azide-functionalized molecules in complex biological samples, often under mild, biocompatible reaction conditions.

-

Versatility in Labeling: It can be used to label a wide array of azide-modified biomolecules, including proteins, nucleic acids, and glycans.

-

Low Background Signal: The high specificity of the click reaction minimizes non-specific labeling, leading to a high signal-to-noise ratio in imaging and detection experiments.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a convenient reference for experimental planning.

| Property | Value |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Molecular Weight | ~805.9 g/mol |

| Solubility | Water, DMSO, DMF |

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol provides a general framework for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-containing protein with this compound. Optimization may be required depending on the specific protein and experimental context.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper chelating ligand stock solution (e.g., 10 mM THPTA or TBTA in water or DMSO)

-

Protein purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A 3- to 10-fold molar excess of the alkyne dye over the protein is a good starting point.

-

Add the Copper Catalyst Components:

-

Add the copper chelating ligand to the reaction mixture. The final concentration should be sufficient to maintain copper(I) in a soluble, active state.

-

Add the CuSO₄ solution to a final concentration of approximately 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

Purification: Remove the unreacted dye and copper catalyst from the labeled protein using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration.

-

Confirmation of Labeling: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration). The degree of labeling can be calculated using the molar extinction coefficients of the protein and Trisulfo-Cy3.

Workflow for Metabolic Labeling and Detection of Glycoproteins

This workflow describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by lysis and fluorescent labeling with this compound for subsequent detection.

Part 1: Metabolic Labeling of Cells

-

Cell Culture: Culture cells of interest to the desired confluency.

-

Metabolic Labeling: Supplement the cell culture medium with an azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz, for O-linked glycans, or peracetylated N-azidoacetylmannosamine, ManNAz, for sialic acids) at a concentration typically ranging from 25-100 µM.

-

Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into glycoproteins.

Part 2: Cell Lysis and Protein Extraction

-

Harvest Cells: Wash the cells with ice-cold PBS and harvest by scraping or trypsinization.

-

Cell Lysis: Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Part 3: Click Chemistry Labeling

-

Reaction Setup: In a microcentrifuge tube, dilute the protein lysate to a suitable concentration (e.g., 1-5 mg/mL) in PBS.

-

Addition of Reagents: Add this compound, copper(II) sulfate, a copper chelating ligand, and freshly prepared sodium ascorbate to the lysate as described in the general protein labeling protocol.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Part 4: Analysis of Labeled Glycoproteins

-

SDS-PAGE: Separate the labeled proteins by 1D or 2D SDS-PAGE.

-

Fluorescence Imaging: Visualize the Trisulfo-Cy3-labeled glycoproteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters.

-

(Optional) Western Blotting: Transfer the proteins to a membrane and probe with antibodies against specific proteins of interest to confirm their glycosylation status.

Visualizations

The following diagrams illustrate the key chemical reaction and an experimental workflow involving this compound.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

The Alkyne Group in Trisulfo-Cy3: A Technical Guide to a Click Chemistry Workhorse

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the terminal alkyne group in Trisulfo-Cy3, a widely used fluorescent dye. We will delve into its function as a reactive handle for bioconjugation, present its key photophysical properties, and provide detailed experimental protocols for its application in labeling proteins and nucleic acids.

The Alkyne Moiety: Enabling Covalent Labeling through Click Chemistry

Trisulfo-Cy3 is a bright, photostable, and water-soluble cyanine (B1664457) dye.[1][2] The defining feature of its alkyne-functionalized variant is the presence of a terminal carbon-carbon triple bond. This group does not significantly alter the inherent fluorescent properties of the Cy3 core but rather imparts a crucial chemical reactivity. The primary role of this alkyne group is to serve as a reactive partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3]

This bioorthogonal reaction allows for the efficient and specific covalent attachment of the Trisulfo-Cy3 dye to a biomolecule of interest that has been pre-functionalized with an azide (B81097) group.[3] The reaction is highly selective, proceeding with high efficiency in aqueous environments and in the presence of a wide array of other functional groups found in biological systems, thus minimizing off-target reactions.[4] The product of this cycloaddition is a stable triazole linkage, permanently tethering the fluorescent reporter to the target molecule.

Photophysical Properties of Trisulfo-Cy3 Alkyne

The introduction of the alkyne group has a negligible effect on the spectral properties of the Trisulfo-Cy3 core. The dye retains its characteristic bright fluorescence in the orange-red region of the spectrum. The key quantitative photophysical parameters are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λmax, abs) | ~550 nm | [1] |

| Emission Maximum (λmax, em) | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [1][2] |

| Solubility | Water, DMSO, DMF | [1] |

Experimental Protocols: Labeling with Trisulfo-Cy3 Alkyne

The following sections provide detailed protocols for the covalent labeling of proteins and DNA using Trisulfo-Cy3 alkyne via the CuAAC reaction.

Labeling of Azide-Modified Proteins

This protocol is adapted for the labeling of proteins that have been modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

Trisulfo-Cy3 Alkyne

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Degassing equipment (e.g., nitrogen or argon gas line)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Trisulfo-Cy3 Alkyne: 10 mM in water or DMSO.

-

CuSO4: 20 mM in water.

-

THPTA: 100 mM in water.

-

Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with the Trisulfo-Cy3 Alkyne stock solution. A 3-10 fold molar excess of the dye over the protein is recommended.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1-2 mM.

-

Prepare a premix of CuSO4 and THPTA by adding the CuSO4 stock to the THPTA stock to achieve a 1:5 molar ratio.

-

-

Initiate the Reaction:

-

Degas the protein/dye mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the copper(I) catalyst.

-

Add the CuSO4/THPTA premix to the reaction to a final copper concentration of 0.5-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.

-

Labeling of Azide-Modified DNA/Oligonucleotides

This protocol outlines the labeling of DNA or oligonucleotides that have been synthesized or modified to contain an azide group.

Materials:

-

Azide-modified DNA/oligonucleotide

-

Trisulfo-Cy3 Alkyne

-

Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) complex stock solution (10 mM in 55% DMSO) or separate CuSO4 and TBTA ligand

-

Sodium ascorbate (freshly prepared)

-

Triethylammonium (B8662869) acetate (B1210297) buffer (2M, pH 7.0)

-

DMSO

-

Purification reagents (e.g., ethanol (B145695), sodium acetate, or spin columns)

Procedure:

-

Prepare Stock Solutions:

-

Trisulfo-Cy3 Alkyne: 10 mM in DMSO.

-

Sodium Ascorbate: 5 mM in water (prepare fresh).

-

Copper(II)-TBTA: 10 mM in 55% DMSO.

-

-

Reaction Setup:

-

Dissolve the azide-modified oligonucleotide or DNA in water in a microcentrifuge tube.

-

Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO to the mixture.

-

Add the Trisulfo-Cy3 Alkyne stock solution (typically a 2-5 fold molar excess over the DNA/oligonucleotide) and vortex.

-

-

Initiate the Reaction:

-

Add the freshly prepared 5 mM sodium ascorbate solution to the mixture and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it tightly.

-

-

Incubation:

-

Vortex the mixture thoroughly. If precipitation of the azide dye is observed, heat the vial for 3 minutes at 80°C and vortex again.

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Purification:

-

Precipitate the labeled DNA/oligonucleotide. For oligonucleotides, add at least a 4-fold volume of 3% lithium perchlorate (B79767) in acetone. For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol.

-

Incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the labeled nucleic acid.

-

Wash the pellet with 70% ethanol or acetone, centrifuge again, and discard the supernatant.

-

Dry the pellet and resuspend in a suitable buffer. Alternatively, purify the labeled product using a DNA purification spin column.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the CuAAC reaction and a typical experimental workflow for protein labeling.

Caption: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A typical experimental workflow for labeling an azide-modified protein with Trisulfo-Cy3 alkyne.

References

Trisulfo-Cy3-Alkyne CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a fluorescent probe widely utilized in biological and chemical research for the specific labeling and detection of biomolecules. This document details its chemical and physical properties, provides an in-depth experimental protocol for its primary application, and visualizes the experimental workflow for its use.

Core Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide (B81097) group via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The three sulfonate groups confer excellent water solubility to the dye, which is highly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to cellular structures and protein function.

Chemical and Physical Data

There are some discrepancies in the reported molecular weight and chemical formula for this compound across different suppliers. Researchers should consult the certificate of analysis for the specific lot they are using. The most commonly cited data are presented below.

| Property | Value | Source |

| CAS Number | 1895849-34-9 | [1][2][3][] |

| Molecular Formula | C35H41N3Na2O10S3 | [1] |

| Molecular Weight | 805.9 g/mol | [1] |

| Alternative Molecular Formula | C35H43N3O10S3 | [3][5][6] |

| Alternative Molecular Weight | 761.93 g/mol (as free acid) | [3][6] |

| Excitation Maximum (λex) | ~550-555 nm | [1][7] |

| Emission Maximum (λem) | ~566-570 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][7] |

| Solubility | Water, DMSO, DMF, Methanol | [1][7] |

| Purity | ≥ 90-95% (HPLC) | [1][6] |

| Storage | -20°C, protect from light | [1][7] |

Note: The discrepancies in molecular weight and formula likely arise from differences in the salt form (e.g., sodium salt vs. free acid) and the inclusion of counter-ions in the reported formula.

Experimental Protocols: Labeling of Azide-Modified Proteins with this compound via CuAAC

The following protocol provides a general framework for the labeling of a protein of interest (POI) containing an azide functional group with this compound. The azide group can be introduced into the protein metabolically, by solid-phase peptide synthesis with an azide-bearing amino acid, or by chemical modification.

Materials and Reagents:

-

Azide-modified protein of interest (POI-N₃) in an amine-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Copper(II) Sulfate (CuSO₄): 10 mM stock solution in deionized water.

-

Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Prepare a 20 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

-

Reducing Agent: Sodium Ascorbate (B8700270). Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

Solvent: Anhydrous DMSO.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system.

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh solution of sodium ascorbate (100 mM in water).

-

Prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution in a 1:2 molar ratio a few minutes prior to use.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound to the protein solution. A 4 to 50-fold molar excess of the dye over the protein is a common starting point for optimization.

-

Add the pre-mixed copper-ligand solution to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. The reaction can be performed on a rotator or shaker.

-

-

Purification of the Labeled Protein:

-

Following incubation, remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

-

For chromatography, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute in the void volume.

-

For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer at 4°C with several buffer changes.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

The concentration of the labeled protein and the degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Visualizations

Experimental Workflow for Protein Labeling and Detection

The following diagram illustrates the key steps in the labeling of an azide-modified protein with this compound and its subsequent detection.

References

Methodological & Application

Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trisulfo-Cy3-Alkyne labeling protocol provides a robust and efficient method for the fluorescent tagging of azide-modified proteins. This technique utilizes the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently attach the bright and photostable Trisulfo-Cy3 fluorophore to a target protein.[1][2][3] The resulting triazole linkage is stable, and the reaction proceeds with high efficiency in aqueous buffers, making it ideal for a wide range of applications in proteomics, drug discovery, and molecular biology.[2][4] The trisulfonated nature of the Cy3 dye enhances its water solubility, minimizing aggregation and improving labeling efficiency in biological samples.[5][6][7]

This document provides detailed application notes and experimental protocols for the successful labeling of proteins using this compound.

Data Presentation

Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C35H43N3O10S3 | [6] |

| Molecular Weight | ~761.92 g/mol | [6] |

| Excitation Maximum (λex) | ~550 nm | [7] |

| Emission Maximum (λem) | ~570 nm | [7] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7] |

| Solubility | Water, DMSO, DMF | [5][7] |

| Purity (HPLC) | ≥ 95% | [6] |

| Storage Conditions | -20°C, protect from light | [7] |

Optimization of Labeling Reaction

The efficiency of the labeling reaction, often measured by the Degree of Labeling (DOL), can be influenced by several factors. The following table provides recommended starting concentrations and ranges for key components of the CuAAC reaction. Optimal conditions may vary depending on the specific protein and experimental goals.[8]

| Component | Recommended Concentration | Range | Purpose | Reference(s) |

| Azide-Modified Protein | 1-10 mg/mL | 0.5-20 mg/mL | Substrate for labeling | [8] |

| This compound | 3-10 molar excess | 1.5-20 molar excess | Fluorescent label | [8] |

| Copper(II) Sulfate (CuSO₄) | 50 µM | 20-100 µM | Catalyst precursor | [9] |

| Sodium Ascorbate (B8700270) | 5 mM | 1-10 mM | Reducing agent to generate Cu(I) | [9] |

| Copper Ligand (e.g., THPTA) | 250 µM | 100-500 µM | Stabilizes Cu(I) and enhances reaction rate | [9] |

| pH | 7.0-8.5 | 6.5-9.0 | Reaction buffer pH | [8][10] |

| Temperature | Room Temperature | 4-37°C | Reaction temperature | [8] |

| Incubation Time | 1-4 hours | 30 minutes - 16 hours | Duration of the reaction | [8] |

Experimental Protocols

Preparation of Reagents

-

Azide-Modified Protein:

-

The protein of interest must be functionalized with an azide (B81097) group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or chemical modification of specific residues.

-

Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[10] Buffers containing primary amines, like Tris, should be avoided as they can interfere with the reaction.[4]

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Store the stock solution at -20°C, protected from light.

-

-

Copper(II) Sulfate (CuSO₄) Stock Solution:

-

Prepare a 100 mM stock solution in deionized water.

-

Store at room temperature.

-

-

Sodium Ascorbate Stock Solution:

-

Prepare a 100 mM stock solution in deionized water immediately before use. Sodium ascorbate solutions are prone to oxidation.

-

-

Copper Ligand (e.g., THPTA) Stock Solution:

-

Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

-

Store at room temperature.

-

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein.

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-modified protein solution.

-

Deionized water to adjust the final volume.

-

This compound stock solution to the desired final concentration (e.g., 3-10 molar excess).

-

Copper ligand (e.g., THPTA) stock solution to a final concentration of 250 µM.

-

Copper(II) Sulfate (CuSO₄) stock solution to a final concentration of 50 µM.

-

-

Mix the solution gently by pipetting.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Mix thoroughly and incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

After the incubation, the labeled protein is ready for purification.

Purification of Labeled Protein

It is crucial to remove unreacted this compound and other reaction components from the labeled protein. Size exclusion chromatography is a commonly used method for this purpose.

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

-

Carefully load the reaction mixture onto the column.

-

Elute the protein with the equilibration buffer.

-

The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Collect the fractions containing the labeled protein. The labeled protein can often be visually identified by its characteristic color.

-

Pool the fractions containing the purified, labeled protein.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[11][12] It can be determined spectrophotometrically.

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Trisulfo-Cy3 (~550 nm, A₅₅₀).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A₅₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Trisulfo-Cy3 (~150,000 M⁻¹cm⁻¹).

-

-

Calculate the concentration of the protein. A correction factor is needed to account for the dye's absorbance at 280 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × CF)

-

The correction factor (CF) for Cy3 is approximately 0.08.

-

Concentration of Protein (M) = Corrected A₂₈₀ / ε_protein

-

Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

-

-

Calculate the DOL:

-

DOL = Concentration of Dye / Concentration of Protein

-

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application.[13] Over-labeling can lead to fluorescence quenching and potential protein precipitation.[14][15]

Mandatory Visualization

Caption: Experimental workflow for this compound protein labeling.

Caption: CuAAC "Click Chemistry" reaction mechanism.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. This compound | BroadPharm [broadpharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 11. support.nanotempertech.com [support.nanotempertech.com]

- 12. Degree of labeling (DOL) step by step [abberior.rocks]

- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Illuminating Cellular Dynamics: A Guide to Trisulfo-Cy3-Alkyne for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Trisulfo-Cy3-Alkyne in cell imaging applications. This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3][4][5] This powerful technique enables the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within cellular environments for subsequent visualization by fluorescence microscopy.

Core Principles and Applications

The use of this compound in cell imaging typically follows a two-step process:

-

Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells are first treated with a biocompatible molecule containing an azide group. This azide-modified precursor is incorporated into a specific class of biomolecules by the cell's own metabolic machinery. For example, azide-modified sugars can be used to label glycoproteins, while azide-modified amino acids can be incorporated into newly synthesized proteins.

-

Click Chemistry Reaction: Following the incorporation of the azide tag, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. The alkyne on the dye reacts specifically and efficiently with the azide groups on the target biomolecules, resulting in a stable triazole linkage and fluorescently labeled structures.[1][4]

This method offers high specificity and biocompatibility, as the azide and alkyne groups are largely inert to biological functional groups, minimizing off-target labeling.[6][7]

Key Experimental Considerations and Quantitative Data

The success of cell imaging with this compound hinges on the optimization of several experimental parameters. The following tables provide a summary of key considerations and representative quantitative data to guide experimental design.

| Parameter | Recommendation | Considerations |

| Azide-Modified Precursor Concentration | 10-100 µM | Optimal concentration is cell-type and precursor dependent. Titration is recommended to achieve sufficient labeling without inducing cytotoxicity. |

| Metabolic Labeling Incubation Time | 4-24 hours | Time should be sufficient for incorporation into the target biomolecule. Longer times may be necessary for slow-turnover proteins. |

| This compound Concentration | 1-10 µM | Higher concentrations can increase signal but may also lead to higher background. Start with a lower concentration and optimize. |

| Copper(I) Catalyst | CuSO₄ (10-50 µM) + Sodium Ascorbate (B8700270) (1-5 mM) | Freshly prepared sodium ascorbate is crucial for efficient reduction of Cu(II) to the active Cu(I) state. |

| Copper Ligand (e.g., THPTA, TBTA) | 50-250 µM | Ligands protect cells from copper toxicity and enhance the reaction rate. THPTA is recommended for aqueous environments.[2] |

| Click Reaction Time | 30-60 minutes | Longer incubation times may not significantly increase signal and could contribute to background. |

| Reaction Temperature | Room Temperature | The reaction proceeds efficiently at room temperature. |

| Parameter | Typical Value | Notes |

| Excitation Maximum (λex) | ~550-554 nm | Compatible with standard 532 nm or 561 nm laser lines. |

| Emission Maximum (λem) | ~566-570 nm | |

| Extinction Coefficient | >150,000 M⁻¹cm⁻¹ | Indicates high brightness of the fluorophore. |

| Quantum Yield | ~0.1-0.3 | |

| Photostability | Moderate to High | Cy3 dyes are known for their relatively good photostability, but appropriate antifade reagents are still recommended for prolonged imaging. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the fluorescent labeling of cellular components using metabolic labeling followed by a click chemistry reaction with this compound.

Protocol 1: Metabolic Labeling of Cells with an Azide-Modified Precursor

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azide-modified precursor (e.g., N-azidoacetylmannosamine (ManNAz) for glycans, L-azidohomoalanine (AHA) for proteins)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

-

Prepare the labeling medium by supplementing the complete cell culture medium with the desired concentration of the azide-modified precursor (e.g., 25-50 µM ManNAz or AHA).

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 18-24 hours) under normal cell culture conditions (37°C, 5% CO₂).

Protocol 2: Cell Fixation, Permeabilization, and Click Chemistry Staining

Materials:

-

Metabolically labeled cells from Protocol 1

-

PBS

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

Wash solution: PBS with 3% Bovine Serum Albumin (BSA)

-

Click Reaction Cocktail (prepare fresh):

-

This compound (from a 1-10 mM stock in DMSO or water)

-

Copper(II) sulfate (B86663) (CuSO₄) (from a 10-50 mM stock in water)

-

Copper ligand (e.g., THPTA, from a 10-50 mM stock in water)

-

Sodium Ascorbate (from a 100-500 mM stock in water, prepared fresh)

-

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Fixation: a. Remove the labeling medium and wash the cells twice with PBS. b. Add the fixation solution and incubate for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: a. Add the permeabilization solution and incubate for 10-15 minutes at room temperature. b. Wash the cells three times with the wash solution for 5 minutes each.

-

Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL final volume per sample, add the components in the following order to PBS:

- 1 µL of 1 mM this compound (final concentration: 10 µM)

- 1 µL of 50 mM CuSO₄ (final concentration: 500 µM)

- 1 µL of 50 mM THPTA (final concentration: 500 µM) b. Initiate the reaction by adding 1 µL of 500 mM sodium ascorbate (final concentration: 5 mM). Mix gently. c. Remove the wash solution from the cells and add the click reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Counterstaining: a. Remove the click reaction cocktail and wash the cells three times with the wash solution for 5 minutes each. b. If desired, incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions. c. Wash the cells twice with PBS.

-

Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the chosen counterstain.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the chemical reaction involved, the following diagrams have been generated.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Inefficient metabolic labeling. | Increase the concentration of the azide-modified precursor or the incubation time. |

| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure all click reaction components are at the correct concentration. Increase the concentration of this compound. | |

| Incompatible fixation/permeabilization. | Test alternative fixation (e.g., methanol) or permeabilization methods. | |

| High Background | Excess this compound. | Decrease the concentration of the dye. Increase the number and duration of wash steps after the click reaction. |

| Non-specific binding of the dye. | Include BSA in the wash buffers. | |

| Autofluorescence. | Use appropriate filters and consider imaging in a red-shifted channel if possible. | |

| Cell Morphology Issues | Cytotoxicity of the azide precursor. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |

| Harsh fixation or permeabilization. | Reduce the concentration or incubation time of the fixation/permeabilization reagents. |

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]